Glycine, N-2-pyrrolidinylidene-
Overview
Description
Glycine, N-2-pyrrolidinylidene- is an organic compound that belongs to the class of azomethines. Glycine is the simplest and smallest of amino acids. It functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate .
Synthesis Analysis
Glycine is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . A recent study has shown that glycine can be synthesized from methanol and air-captured CO2 .Molecular Structure Analysis
The molecular formula of Glycine, N-2-pyrrolidinylidene- is C6H10N2O2. The structure of glycine involves a lipoate swinging arm containing an aminomethyl moiety attached to protein H and serves as a molecular shuttle among different proteins .Chemical Reactions Analysis
The glycine cleavage system (GCS) is a major pathway for glycine degradation, forming ammonia and CO2 . Glycine also plays a role in the synthesis of a multitude of biomolecules and substances .Physical and Chemical Properties Analysis
Glycine is highly soluble in water and is a polar molecule. It appears as a colorless crystalline solid having a sweet taste .Scientific Research Applications
Plant Stress Resistance and Growth Enhancement
Glycine derivatives, such as Glycine betaine (GB), play significant roles in enhancing plant stress resistance and growth. GB and proline accumulate in various plant species in response to environmental stresses including drought, salinity, and extreme temperatures. These compounds contribute positively to enzyme and membrane integrity, aiding in osmotic adjustment under stress conditions. Exogenous application of GB or proline has shown to significantly increase plant growth and crop yield under stress environments. This suggests a potential for these compounds in agricultural practices to improve plant tolerance against abiotic stresses (Ashraf & Foolad, 2007).
Health Protection and Antioxidant Properties
Glycine is integral to the synthesis of glutathione, a key antioxidant that combats oxidative stress and inflammation, suggesting broad potential for health protection. Dietary glycine being rate-limiting for glutathione synthesis implies its supplementation could enhance tissue glutathione levels, offering therapeutic benefits against disorders driven by oxidative stress. This underscores glycine's potential in preventing and treating various health issues, including metabolic syndrome and cardiovascular diseases (McCarty, O’Keefe, & DiNicolantonio, 2018).
Sleep Quality Improvement
Glycine has been found to significantly improve subjective sleep quality in individuals with insomniac tendencies. The mechanism may involve a decrease in core body temperature, facilitating the onset and maintenance of sleep. This positions glycine as a potential natural intervention for enhancing sleep quality and managing sleep disorders (Bannai & Nobuhiro Kawai, 2012).
Anti-inflammatory and Immunomodulatory Effects
Research indicates the anti-inflammatory, immunomodulatory, and cytoprotective effects of glycine. Glycine acts on inflammatory cells, such as macrophages, to suppress activation of transcription factors and the formation of free radicals and inflammatory cytokines. These actions make glycine a promising treatment strategy for inflammatory diseases, highlighting its therapeutic potential beyond its nutritional value (Zhong et al., 2003).
Blood Pressure Regulation
Glycine's role in reducing high blood pressure, particularly in the context of the metabolic syndrome, showcases its therapeutic potential. The mechanism may involve glycine's antioxidant properties and its contribution to the synthesis of structural proteins, affecting vascular elasticity and thereby influencing blood pressure levels. This discovery opens new avenues for glycine in cardiovascular health management (Hafidi, Pérez, & Baños, 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It’s plausible that the compound could influence various biochemical pathways based on its interaction with different targets .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Based on its potential interactions with various targets, it could have diverse effects on cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(3,4-dihydro-2H-pyrrol-5-yl)glycine .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(3,4-dihydro-2H-pyrrol-5-yl)glycine are not fully understood yet. It is known that this compound can participate in various biochemical reactions. It may interact with several enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
It is believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
The metabolic pathways involving N-(3,4-dihydro-2H-pyrrol-5-yl)glycine are not well-defined. It is likely that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(3,4-dihydro-2H-pyrrol-5-ylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-6(10)4-8-5-2-1-3-7-5/h1-4H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVKQUSRKNOGRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150469 | |
Record name | Glycine, N-2-pyrrolidinylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113561-30-1 | |
Record name | Glycine, N-2-pyrrolidinylidene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113561301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-2-pyrrolidinylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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